![molecular formula C12H20N4O4 B13590357 methyl 4-amino-1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-5-carboxylate](/img/structure/B13590357.png)
methyl 4-amino-1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-amino-1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-5-carboxylate is a complex organic compound that features an imidazole ring, a tert-butoxycarbonyl (BOC) protecting group, and an aminoethyl side chain. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-5-carboxylate typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Aminoethyl Side Chain: The aminoethyl side chain can be introduced via nucleophilic substitution reactions.
Protection with BOC Group: The tert-butoxycarbonyl (BOC) group is introduced to protect the amine functionality.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be used for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl side chain.
Reduction: Reduction reactions can target the imidazole ring or the ester group.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl side chain or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen functionalities, while reduction could produce alcohols or amines.
科学的研究の応用
Methyl 4-amino-1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action for this compound involves its interaction with various molecular targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, making it a versatile ligand in biological systems. The BOC group serves as a protecting group, which can be removed under acidic conditions to reveal the free amine, allowing for further functionalization .
類似化合物との比較
Similar Compounds
Methyl 2-amino-3-(4-(2-((tert-butoxycarbonyl)amino)ethoxy)phenyl)propanoate: Similar structure but with a phenyl ring instead of an imidazole ring.
Ethyl 2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate: Features a cyclopropane ring instead of an imidazole ring.
Uniqueness
Methyl 4-amino-1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-5-carboxylate is unique due to its combination of an imidazole ring and a BOC-protected aminoethyl side chain. This structure provides a balance of stability and reactivity, making it valuable in various synthetic and research applications.
特性
分子式 |
C12H20N4O4 |
|---|---|
分子量 |
284.31 g/mol |
IUPAC名 |
methyl 5-amino-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C12H20N4O4/c1-12(2,3)20-11(18)14-5-6-16-7-15-9(13)8(16)10(17)19-4/h7H,5-6,13H2,1-4H3,(H,14,18) |
InChIキー |
KNFAHFFILRWUFP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCN1C=NC(=C1C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13590281.png)
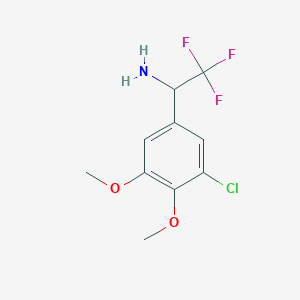

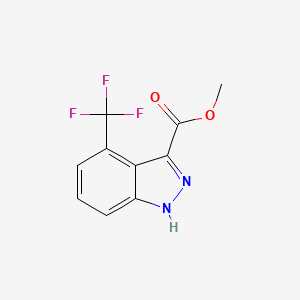
![2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one](/img/structure/B13590313.png)
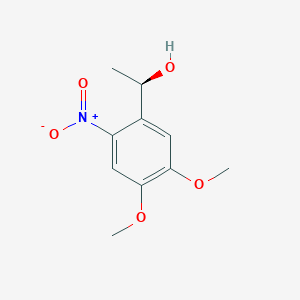

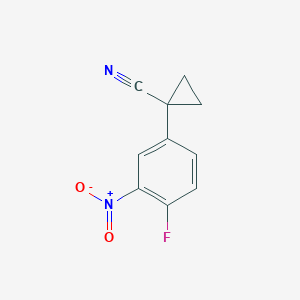
![1-Bromo-3-(cyclopropanesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13590330.png)

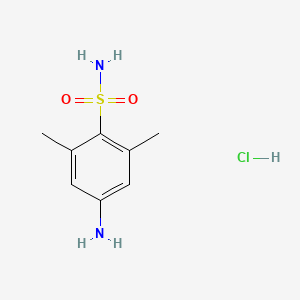
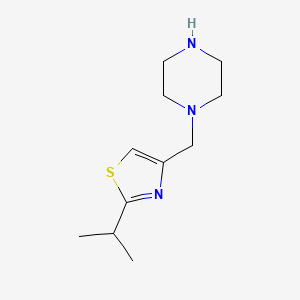
![3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid](/img/structure/B13590372.png)

